molecular formula C24H27N3O5 B12177724 (1-methyl-1H-indol-3-yl){4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}methanone

(1-methyl-1H-indol-3-yl){4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}methanone

Cat. No.: B12177724
M. Wt: 437.5 g/mol
InChI Key: AJCBBRHSWYZUTQ-UHFFFAOYSA-N
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Description

(1-methyl-1H-indol-3-yl){4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}methanone is a complex organic compound that features an indole core, a piperazine ring, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-indol-3-yl){4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}methanone typically involves multi-step organic reactions. One common route starts with the preparation of the indole derivative, followed by the introduction of the piperazine ring and the trimethoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-indol-3-yl){4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reactive sites within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dichloromethane, ethanol, acetonitrile

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1-methyl-1H-indol-3-yl){4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a probe to investigate enzyme activity or receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced conductivity or improved mechanical strength.

Mechanism of Action

The mechanism of action of (1-methyl-1H-indol-3-yl){4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of an indole core, a piperazine ring, and a trimethoxyphenyl group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

The compound (1-methyl-1H-indol-3-yl){4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}methanone , also referred to as a derivative of indole, has garnered attention in recent years for its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Indole Derivatives : The initial step includes the modification of indole derivatives through reactions with various reagents to produce key intermediates.
  • Piperazine Coupling : The synthesized indole derivatives are then coupled with piperazine derivatives to form the target compound.
  • Final Modifications : The final product is obtained through additional modifications that enhance its biological activity.

Antiproliferative Effects

Research has shown that the compound exhibits significant antiproliferative activity against various cancer cell lines. Notably:

  • HeLa Cells : IC50 = 0.52 μM
  • MCF-7 Cells : IC50 = 0.34 μM
  • HT-29 Cells : IC50 = 0.86 μM

These values indicate that the compound is highly effective in inhibiting cell growth in these cancer types, with MCF-7 cells showing the highest sensitivity to treatment .

The mechanism by which this compound exerts its biological effects involves:

  • Induction of Apoptosis : The compound triggers apoptosis in a dose-dependent manner, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It has been observed that the compound causes cell cycle arrest at the G2/M phase, preventing cells from dividing and proliferating.
  • Inhibition of Tubulin Polymerization : Similar to colchicine, this compound inhibits tubulin polymerization, disrupting microtubule formation essential for mitosis .

Case Studies and Research Findings

Several studies have explored the biological activity of indole derivatives, including the target compound:

StudyCell Lines TestedIC50 Values (μM)Mechanism
HeLa0.52Apoptosis induction
MCF-70.34G2/M phase arrest
HT-290.86Tubulin inhibition
SH-SY5Y5.4Tubulin polymerization inhibition

In Vivo Studies

While most studies have focused on in vitro evaluations, preliminary in vivo studies suggest potential efficacy in animal models; however, further research is needed to confirm these findings and assess safety profiles.

Properties

Molecular Formula

C24H27N3O5

Molecular Weight

437.5 g/mol

IUPAC Name

[4-(1-methylindole-3-carbonyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C24H27N3O5/c1-25-15-18(17-7-5-6-8-19(17)25)24(29)27-11-9-26(10-12-27)23(28)16-13-20(30-2)22(32-4)21(14-16)31-3/h5-8,13-15H,9-12H2,1-4H3

InChI Key

AJCBBRHSWYZUTQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)N3CCN(CC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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